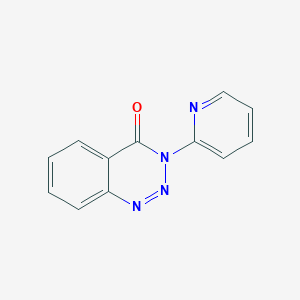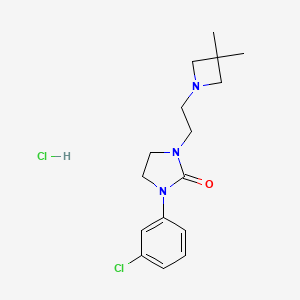![molecular formula C9H10F6O2Si B14446670 2-Cyclobuten-1-one, 4,4-bis(trifluoromethyl)-3-[(trimethylsilyl)oxy]- CAS No. 73774-99-9](/img/structure/B14446670.png)
2-Cyclobuten-1-one, 4,4-bis(trifluoromethyl)-3-[(trimethylsilyl)oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclobuten-1-one, 4,4-bis(trifluoromethyl)-3-[(trimethylsilyl)oxy]- is a unique organic compound characterized by its cyclobutenone core, substituted with trifluoromethyl and trimethylsilyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobuten-1-one, 4,4-bis(trifluoromethyl)-3-[(trimethylsilyl)oxy]- typically involves radical trifluoromethylation. This process includes the generation of carbon-centered radical intermediates, which are then reacted with trifluoromethylating agents . The reaction conditions often require the presence of radical initiators and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclobuten-1-one, 4,4-bis(trifluoromethyl)-3-[(trimethylsilyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peroxides, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
2-Cyclobuten-1-one, 4,4-bis(trifluoromethyl)-3-[(trimethylsilyl)oxy]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialized materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 2-Cyclobuten-1-one, 4,4-bis(trifluoromethyl)-3-[(trimethylsilyl)oxy]- involves its interaction with molecular targets through its reactive functional groups. The trifluoromethyl and trimethylsilyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. These interactions can affect molecular pathways, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyclobuten-1-one, 4,4-bis(trifluoromethyl)-: Lacks the trimethylsilyl group, affecting its reactivity and applications.
2-Cyclobuten-1-one, 3-[(trimethylsilyl)oxy]-: Lacks the trifluoromethyl groups, resulting in different chemical properties and uses.
Cyclobutenone derivatives: Various derivatives with different substituents can be compared based on their reactivity and applications.
Uniqueness
2-Cyclobuten-1-one, 4,4-bis(trifluoromethyl)-3-[(trimethylsilyl)oxy]- is unique due to the presence of both trifluoromethyl and trimethylsilyl groups, which impart distinct chemical properties
Propriétés
Numéro CAS |
73774-99-9 |
|---|---|
Formule moléculaire |
C9H10F6O2Si |
Poids moléculaire |
292.25 g/mol |
Nom IUPAC |
4,4-bis(trifluoromethyl)-3-trimethylsilyloxycyclobut-2-en-1-one |
InChI |
InChI=1S/C9H10F6O2Si/c1-18(2,3)17-6-4-5(16)7(6,8(10,11)12)9(13,14)15/h4H,1-3H3 |
Clé InChI |
PDSNQLMEMHJZHD-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC1=CC(=O)C1(C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



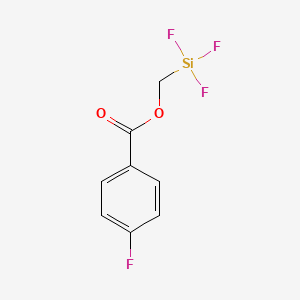
![1-Methyl-2-{[(quinolin-2-yl)methyl]sulfanyl}pyridin-1-ium chloride](/img/structure/B14446609.png)

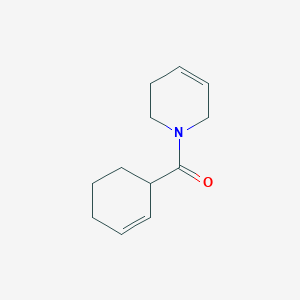
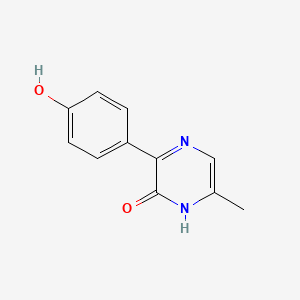




![Benzaldehyde, 2-[(3-phenyl-2-propynyl)oxy]-](/img/structure/B14446648.png)
